molecular formula C11H17NO4 B12424996 Decarbazolyl desmethyl carvedilol-d4

Decarbazolyl desmethyl carvedilol-d4

Cat. No.: B12424996
M. Wt: 231.28 g/mol
InChI Key: AGYRJCUIRUOCTL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of decarbazolyl desmethyl carvedilol-d4 involves synthetic routes similar to those used for carvedilol and its metabolites. One common method involves the use of solvent evaporation techniques, where a binary mixture of carvedilol with acids like citric acid or tartaric acid is dissolved in methanol and left for solvent evaporation . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield.

Chemical Reactions Analysis

Decarbazolyl desmethyl carvedilol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Decarbazolyl desmethyl carvedilol-d4 has several scientific research applications. It is used in the study of carvedilol metabolism and its effects on the body. Additionally, it has been investigated for its potential use in combating SARS-CoV-2 infection through molecular docking and dynamic simulation approaches . The compound is also used in proteomics research and other biochemical studies .

Comparison with Similar Compounds

Decarbazolyl desmethyl carvedilol-d4 is unique due to its labeled nature, which allows for detailed metabolic studies. Similar compounds include other metabolites of carvedilol, such as 1-hydroxyl carvedilol, 3-hydroxyl carvedilol, and 4-hydroxyl carvedilol . These compounds share similar pharmacological properties but differ in their specific metabolic pathways and effects on the body.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

231.28 g/mol

IUPAC Name

3-[[1,1,2,2-tetradeuterio-2-(2-hydroxyphenoxy)ethyl]amino]propane-1,2-diol

InChI

InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2/i5D2,6D2

InChI Key

AGYRJCUIRUOCTL-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1O)NCC(CO)O

Canonical SMILES

C1=CC=C(C(=C1)O)OCCNCC(CO)O

Origin of Product

United States

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